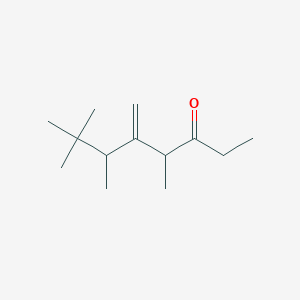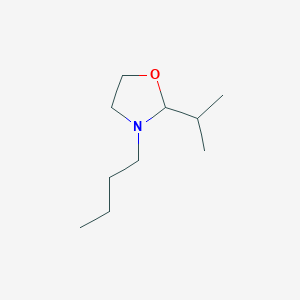![molecular formula C19H20O4 B14427209 2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate CAS No. 82408-95-5](/img/structure/B14427209.png)
2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate is an organic compound with the molecular formula C19H20O4 It is a derivative of phenoxy acetic acid and contains a phenylpropyl group attached to a phenoxyethyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate typically involves the reaction of 4-(3-oxo-3-phenylpropyl)phenol with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate can undergo various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the phenylpropyl moiety can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenoxyethyl derivatives.
Aplicaciones Científicas De Investigación
2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate involves its interaction with specific molecular targets and pathways. The phenylpropyl group can interact with enzymes and receptors, modulating their activity. The acetate moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxy acetic acid: A related compound with similar structural features.
4-(3-Oxo-3-phenylpropyl)phenol: A precursor in the synthesis of 2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate.
Ethyl acetate: A common ester used in organic synthesis.
Uniqueness
This compound is unique due to its combination of a phenylpropyl group and a phenoxyethyl acetate moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
82408-95-5 |
|---|---|
Fórmula molecular |
C19H20O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-[4-(3-oxo-3-phenylpropyl)phenoxy]ethyl acetate |
InChI |
InChI=1S/C19H20O4/c1-15(20)22-13-14-23-18-10-7-16(8-11-18)9-12-19(21)17-5-3-2-4-6-17/h2-8,10-11H,9,12-14H2,1H3 |
Clave InChI |
XPGLLOQTAIJHOH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCOC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)](/img/structure/B14427133.png)
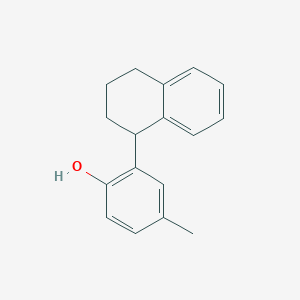
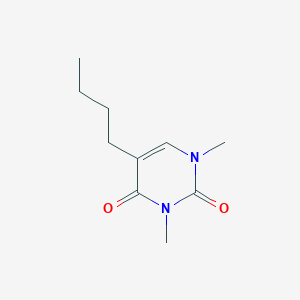
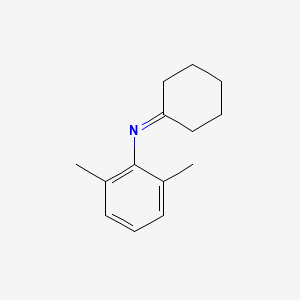
![6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl-](/img/structure/B14427153.png)


![Tributyl[(propan-2-yl)sulfanyl]stannane](/img/structure/B14427178.png)
